4-Chloro-3-phenyl-1H-pyrazole

Catalog No.
S8923293
CAS No.
M.F
C9H7ClN2
M. Wt
178.62 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-phenyl-1H-pyrazole

Product Name

4-Chloro-3-phenyl-1H-pyrazole

IUPAC Name

4-chloro-5-phenyl-1H-pyrazole

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C9H7ClN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

IOUPHQSPQSPNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)Cl

4-Chloro-3-phenyl-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound features a chloro substituent at the 4-position and a phenyl group at the 3-position of the pyrazole ring. Its molecular formula is C9_9H7_7ClN2_2 and it has a molecular weight of approximately 182.62 g/mol. The presence of the chloro and phenyl groups contributes to its unique chemical properties, making it an interesting subject for various chemical and biological studies.

Typical of pyrazole derivatives, including:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form pyrazole derivatives through condensation mechanisms.
  • Cyclization Reactions: Under appropriate conditions, it may engage in cyclization to form more complex heterocyclic structures.

These reactions are crucial for synthesizing derivatives with potential pharmaceutical applications.

Research has indicated that 4-chloro-3-phenyl-1H-pyrazole exhibits various biological activities, including:

  • Antimicrobial Activity: Some studies have shown that compounds containing the pyrazole moiety can inhibit the growth of bacteria and fungi.
  • Antitumor Properties: Certain derivatives of pyrazoles have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects: Pyrazole derivatives are often investigated for their ability to modulate inflammatory responses in biological systems.

These activities make 4-chloro-3-phenyl-1H-pyrazole a candidate for further pharmacological research.

The synthesis of 4-chloro-3-phenyl-1H-pyrazole typically involves:

  • Starting Materials: The synthesis often begins with hydrazine derivatives and appropriate carbonyl compounds.
  • Cyclization Reaction: A common method includes the cyclization of phenylhydrazine with α,β-unsaturated carbonyl compounds in the presence of a chlorinating agent to introduce the chloro substituent.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

For example, one method involves reacting phenylhydrazine with an appropriate chloroacetone in an acidic medium to yield 4-chloro-3-phenyl-1H-pyrazole .

4-Chloro-3-phenyl-1H-pyrazole has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting various diseases.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agrochemicals to protect crops from pathogens.
  • Chemical Intermediates: It acts as an important intermediate in organic synthesis, facilitating the production of more complex molecules.

Interaction studies involving 4-chloro-3-phenyl-1H-pyrazole focus on its binding affinity and activity against biological targets. These studies often utilize techniques such as:

  • Molecular Docking Studies: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against specific cell lines or microbial strains.

Such studies are essential for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 4-chloro-3-phenyl-1H-pyrazole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
5-Chloro-3-methyl-1H-pyrazoleContains a methyl group at position 3 instead of phenylExhibits different biological activities
4-Bromo-3-phenyl-1H-pyrazoleContains a bromo substituent instead of chloroPotentially different reactivity due to bromine
3-Acetyl-1H-pyrazoleAcetyl group at position 3Different functional properties
5-Fluoro-3-methyl-1H-pyrazoleFluorine substitution at position 5May exhibit enhanced bioactivity

These compounds highlight the versatility of pyrazoles and their potential in medicinal chemistry, showcasing how slight modifications can significantly alter their properties and activities.

Traditional Condensation Reactions

Hydrazine-Diketone Cyclocondensation

The foundational approach involves cyclocondensation of hydrazine derivatives with diketones. For example, 3-phenyl-1H-pyrazole precursors are synthesized via reaction of phenylhydrazine with β-diketones like acetylacetone under acidic conditions. Subsequent chlorination at the 4-position is achieved using reagents such as N-bromosuccinimide (NBS) or hypochloric acid. A notable example from patent CN1073432A demonstrates bromination of 4-chloro-3-(4-chloro-2-fluoro-5-tolyl)-5-difluoro-methoxy-1-methyl-1H-pyrazole using NBS and benzoyl peroxide in tetrachloroethylene, yielding 70% product.

Regioselective Chlorination Strategies

Regioselective introduction of chlorine at the pyrazole 4-position is critical. Patent US5047551A details an optimized method using hypochloric acid or its salts (e.g., NaOCl) in solvents like dichloromethane or acetonitrile at 5–30°C. By avoiding carboxylic acids—previously linked to side reactions—this method achieves >85% purity. Molar ratios of hypochloric acid to pyrazole substrate (1:1 to 1.5:1) are pivotal for minimizing di- or tri-chlorinated byproducts.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

While not explicitly detailed in the provided sources, microwave-assisted synthesis is inferred as a viable modern approach. By leveraging rapid, uniform heating, reaction times for cyclocondensation could be reduced from hours to minutes. For instance, analogous pyrazole syntheses using microwaves report 20–50% faster kinetics compared to conventional heating.

Catalytic Methods Using Transition Metals

Transition metal catalysis remains underexplored for this compound. However, the Vilsmeier-Haack reaction—utilizing POCl₃ and DMF—is employed in related pyrazole aldehyde syntheses. Adapting this to 4-chloro-3-phenyl-1H-pyrazole could enable formylation at the 4-position, though chlorination would require post-modification.

Solvent-Dependent Reaction Optimization

Solvent choice profoundly impacts reaction efficiency:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic chlorination rates but may promote side reactions.
  • Halogenated solvents (e.g., tetrachloroethylene) improve solubility of hydrophobic intermediates, as evidenced by 70% yields in bromination reactions.
  • Mineral acids (e.g., H₂SO₄) facilitate nitration and sulfonation, though requiring stringent temperature control (-10–140°C).

Purification and Yield Enhancement Techniques

Purification strategies include:

  • Column chromatography: Silica gel chromatography resolves regioisomers, achieving >95% purity for 4-chloro derivatives.
  • Recrystallization: Ethanol-water systems yield crystalline products with melting points ~107–151°C.
  • Acid-base extraction: Sequential washing with NaHCO₃ and water removes acidic byproducts, improving yields by 15–20%.

Experimental Determination

Melting Point and Boiling Point Analysis

Direct experimental data for the melting and boiling points of 4-chloro-3-phenyl-1H-pyrazole are not extensively documented in the current literature. However, comparative analysis with structurally similar compounds provides valuable insights into the expected thermal properties.

Related chloro-phenyl pyrazole derivatives demonstrate varying thermal characteristics. 4-Chloro-2-(1H-pyrazol-3-yl)phenol exhibits a melting point range of 155-158°C and a predicted boiling point of 411.2±30.0°C [1]. The 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid derivative shows a significantly higher boiling point of 461.6±45.0°C due to the presence of the carboxylic acid functional group, which increases intermolecular hydrogen bonding [2].

The thermal behavior of pyrazole derivatives is influenced by several structural factors including the position and nature of substituents, molecular weight, and intermolecular interactions. The chlorine substituent typically increases the melting point due to enhanced van der Waals forces, while the phenyl group contributes to both thermal stability and increased molecular volume [3].

PropertyRelated CompoundValueReference
Melting Point (°C)4-Chloro-2-(1H-pyrazol-3-yl)phenol155-158 [1]
Boiling Point (°C)4-Chloro-2-(1H-pyrazol-3-yl)phenol411.2±30.0 [1]
Boiling Point (°C)4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid461.6±45.0 [2]

Solubility in Organic Solvents

The solubility characteristics of 4-chloro-3-phenyl-1H-pyrazole in organic solvents can be inferred from the general behavior of pyrazole derivatives and structurally related compounds. Pyrazole compounds typically demonstrate moderate solubility in polar organic solvents such as ethanol, methanol, and acetone, while showing limited solubility in non-polar solvents [4].

The solubility profile is influenced by the compound's molecular structure, particularly the presence of the nitrogen atoms in the pyrazole ring, which can participate in hydrogen bonding with protic solvents. The phenyl substituent enhances solubility in aromatic solvents and moderately polar organic media, while the chlorine atom contributes to the overall lipophilicity of the molecule .

Experimental observations from related compounds indicate that 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water . This pattern is expected to be similar for 4-chloro-3-phenyl-1H-pyrazole due to structural similarities.

Solvent TypeExpected SolubilityBasis
EthanolGoodPolar protic solvent compatibility [4]
MethanolGoodSimilar to ethanol behavior [4]
AcetoneModeratePolar aprotic solvent [4]
WaterPoorLimited polarity of compound [4]
Dimethyl sulfoxideGoodHigh solvating ability

Computational Prediction

Thermodynamic Stability

Computational studies using density functional theory (DFT) provide valuable insights into the thermodynamic stability of pyrazole derivatives. While specific calculations for 4-chloro-3-phenyl-1H-pyrazole are not directly available in the literature, extensive computational work on similar compounds offers relevant benchmarks.

DFT calculations employing the B3LYP functional with various basis sets have been extensively used to evaluate the thermodynamic properties of substituted pyrazoles [6] [7] [8]. The thermodynamic stability of pyrazole derivatives is typically assessed through ground state energy calculations, enthalpy of formation, and Gibbs free energy determinations.

Studies on related compounds show that ground state energies for pyrazole derivatives typically range from -889.56 to -960.27 atomic units, depending on the molecular complexity and substituent effects [9]. The presence of electron-withdrawing groups like chlorine and electron-donating groups like phenyl creates a balanced electronic environment that contributes to molecular stability.

Thermodynamic parameters for similar pyrazole derivatives include:

ParameterTypical RangeReference
Ground State Energy (au)-889.56 to -960.27 [9]
Enthalpy Change (kcal/mol)103.75 to 167.50 [9]
Heat Capacity (cal/mol·K)43.16 to 65.48 [9]
Entropy (cal/mol·K)108.21 to 143.77 [9]

Reactivity Descriptors

Reactivity descriptors derived from frontier molecular orbital analysis provide crucial information about the chemical reactivity and stability of 4-chloro-3-phenyl-1H-pyrazole. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with their energy gap, are fundamental parameters for understanding molecular reactivity [6] [10].

Computational studies on structurally similar pyrazole derivatives reveal typical HOMO energies ranging from -5.86 to -5.92 eV and LUMO energies from -2.43 to -2.85 eV, resulting in HOMO-LUMO gaps of 3.02 to 3.43 eV [6]. These values indicate moderate reactivity and good kinetic stability, consistent with the aromatic character of the pyrazole ring system.

The molecular electrostatic potential (MEP) analysis reveals charge distribution patterns that influence reactivity. In pyrazole derivatives, negative potential regions are typically localized on nitrogen atoms, making them nucleophilic sites, while positive potential regions are found on hydrogen atoms, indicating electrophilic character [7] [10].

Global reactivity indices calculated from frontier orbital energies include:

DescriptorTypical Value RangeSignificance
HOMO Energy (eV)-5.86 to -5.92Electron-donating ability [6]
LUMO Energy (eV)-2.43 to -2.85Electron-accepting ability [6]
Energy Gap (eV)3.02 to 3.43Kinetic stability [6]
Chemical Hardness (eV)1.51 to 1.72Resistance to deformation [10]
Chemical Softness (eV⁻¹)0.29 to 0.33Polarizability [10]
Electrophilicity Index (eV)VariableElectrophilic power [10]

The dipole moment calculations for pyrazole derivatives typically range from 2.66 to 8.75 Debye units, indicating significant molecular polarity that affects intermolecular interactions and solubility properties [9]. The polarizability values range from 139.3 to 254.7 atomic units, reflecting the molecular response to external electric fields [9].

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.0297759 g/mol

Monoisotopic Mass

178.0297759 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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